Mercuric nitrate dihydrate
Description
Contextualization within Inorganic and Coordination Chemistry
In the field of inorganic chemistry, mercury nitrate (B79036) hydrates serve as important examples of metallic salts. The nitrate anion (NO₃⁻) is a univalent polyatomic ion composed of a central nitrogen atom bonded to three oxygen atoms. americanelements.com These nitrate compounds are generally soluble in water and act as oxidizing agents. americanelements.com The formation of hydrates, where water molecules are incorporated into the crystalline network, is a common phenomenon that stabilizes ionic compounds. vaia.com
The coordination chemistry of mercury nitrate hydrates is dictated by the interaction between the mercury cation, nitrate ligands, and water molecules. In the case of mercury(I) nitrate dihydrate, for instance, redetermination of its crystal structure revealed the presence of centrosymmetric [H₂O-Hg-Hg-OH₂]²⁺ cations. iucr.org In this structure, the hydrogen bonds interconnecting these cations through the nitrate oxygen atoms form a helix. iucr.org The study of such structures is crucial for understanding the bonding and stereochemistry of mercury complexes. The preparation of mercuric nitrate involves reacting mercury with hot, concentrated nitric acid. wikipedia.orgchemicalbook.com The resulting solution, upon evaporation, can form crystalline hydrates. chemicalbook.com The study of the hydrolysis products of these hydrates further expands the understanding of their complex aqueous chemistry. researchgate.net
Overview of Differentiated Oxidation States in Mercury Nitrate Hydrates
A key feature of mercury nitrate hydrates is the existence of mercury in two primary oxidation states: +1 (mercurous) and +2 (mercuric). This differentiation leads to distinct chemical formulas, structures, and properties. vaia.com
Mercury(I) or Mercurous: In the +1 oxidation state, mercury uniquely exists as a dimeric cation, [Hg-Hg]²⁺ or Hg₂²⁺. vaia.comquora.com This means two mercury atoms are bonded together, sharing a +2 charge. vaia.com Consequently, mercurous nitrate has the formula Hg₂(NO₃)₂. vaia.comquora.com Its hydrated form is typically a dihydrate, Hg₂(NO₃)₂·2H₂O. vaia.comontosight.ai
Mercury(II) or Mercuric: In the +2 oxidation state, mercury exists as a single Hg²⁺ cation. vaia.com This ion combines with two nitrate anions to form mercuric nitrate, Hg(NO₃)₂. vaia.comwikipedia.org This salt can form various hydrates, including a monohydrate, Hg(NO₃)₂·H₂O, and a dihydrate, Hg(NO₃)₂·2H₂O. vaia.comchemicalbook.com
The stability of these oxidation states differs; for example, mercury(I) nitrate can disproportionate when exposed to light or boiled in solution, yielding elemental mercury and mercury(II) nitrate. ontosight.aiwikipedia.org
| Feature | Mercurous Nitrate Dihydrate | Mercuric Nitrate Hydrate |
|---|---|---|
| Mercury Oxidation State | +1 | +2 |
| Cation Form | Dimeric (Hg₂²⁺) | Monomeric (Hg²⁺) |
| Chemical Formula | Hg₂(NO₃)₂·2H₂O vaia.comontosight.ai | Hg(NO₃)₂·H₂O or Hg(NO₃)₂·2H₂O vaia.comwikipedia.org |
| Appearance | White to yellow crystalline solid americanelements.comwestliberty.educymitquimica.com | Colorless crystals or white powder wikipedia.orgnih.gov |
| Molar Mass (Dihydrate) | 561.22 g/mol americanelements.comwestliberty.edu | 360.63 g/mol (calculated for dihydrate) |
Significance in Contemporary Chemical Science
Mercuric nitrate, including its dihydrate form, holds significance in modern chemical science primarily as a reagent and catalyst. Its strong oxidizing properties make it valuable in specific synthetic transformations. usc.edu
Key Research Applications:
Organic Synthesis: Mercuric nitrate is employed as an oxidizing agent and a catalyst in various organic reactions. usc.edujustdial.com It facilitates nitration reactions, where nitro groups are introduced into organic molecules, a crucial step in producing compounds for dyes and pharmaceuticals. justdial.com
Preparation of Other Mercury Compounds: It serves as a precursor for the synthesis of other mercury compounds. nih.govjustdial.commacsenlab.com For example, it is used in the manufacturing of mercury fulminate (B1208216) and can be heated to produce mercury(II) oxide. chemicalbook.comnih.govmacsenlab.com
Analytical Chemistry: In analytical chemistry, mercuric nitrate is used as a reagent. usc.edujustdial.com It can be used to prepare standard solutions for the quantitative analysis of other substances, such as determining chloride concentrations in samples. justdial.comacs.org
While its applications are specialized due to the nature of mercury compounds, mercuric nitrate remains a compound of interest in research areas exploring catalysis and the synthesis of complex inorganic and organometallic structures. usc.edujustdial.com
| Property | Value |
|---|---|
| CAS Number | 22852-67-1 chemicalbook.com |
| Molecular Formula | H₄HgN₂O₈ (or Hg(NO₃)₂·2H₂O) chemicalbook.com |
| Molecular Weight | 360.63 g/mol |
| Appearance | Monoclinic crystals chemicalbook.com |
| Density | 4.78 g/cm³ (anhydrous) chemicalbook.com |
| Solubility | Soluble in water chemicalbook.com |
Structure
2D Structure
Properties
Molecular Formula |
H4HgN2O8 |
|---|---|
Molecular Weight |
360.63 g/mol |
IUPAC Name |
mercury(2+);dinitrate;dihydrate |
InChI |
InChI=1S/Hg.2NO3.2H2O/c;2*2-1(3)4;;/h;;;2*1H2/q+2;2*-1;; |
InChI Key |
CSYUBZXXJHRQJG-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Hg+2] |
Origin of Product |
United States |
Synthesis and Preparative Methodologies of Mercury Nitrate Hydrates
Synthesis of Mercury(I) Nitrate (B79036) Dihydrate from Elemental Mercury
The synthesis of mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O) is achieved through the reaction of elemental mercury with dilute nitric acid. wikipedia.org This reaction takes advantage of the less oxidizing nature of dilute nitric acid, which favors the formation of the mercury(I) ion (Hg₂²⁺).
A typical laboratory preparation involves treating elemental mercury with nitric acid, followed by a crystallization process. The solution is then cooled and separated from any unreacted mercury to allow for the crystallization of mercury(I) nitrate. wikipedia.org The structure of the resulting dihydrate has been confirmed by X-ray crystallography to contain a [H₂O-Hg-Hg-OH₂]²⁺ center. wikipedia.org
| Reactants | Product | Key Condition |
| Elemental Mercury (Hg) | Mercury(I) Nitrate Dihydrate (Hg₂(NO₃)₂·2H₂O) | Dilute Nitric Acid |
| Nitric Acid (HNO₃) |
Solutions of mercury(I) nitrate are susceptible to slow hydrolysis, which can lead to the formation of a yellow precipitate of basic mercury(I) nitrate (Hg₂(NO₃)(OH)). wikipedia.org Furthermore, exposure to light or boiling can cause a disproportionation reaction, yielding elemental mercury and mercury(II) nitrate. wikipedia.org
Synthesis of Mercury(II) Nitrate Hydrates from Elemental Mercury and Nitric Acid
In contrast to the synthesis of its mercury(I) counterpart, the preparation of mercury(II) nitrate hydrates, such as mercuric nitrate, requires the use of hot, concentrated nitric acid. wikipedia.orgmacsenlab.com The stronger oxidizing environment ensures the complete oxidation of elemental mercury to the mercury(II) state (Hg²⁺). sciencemadness.org
The reaction of elemental mercury with an excess of hot concentrated nitric acid produces mercury(II) nitrate. prepchem.com Upon completion of the reaction, the solution is typically evaporated to a syrupy consistency to induce crystallization. prepchem.com However, the crystallization process can be challenging due to the high solubility of mercury(II) nitrate in water. prepchem.com The resulting product can be a pasty mass of small crystals, often containing some excess nitric acid to prevent the formation of basic mercury nitrates. prepchem.com Mercury(II) nitrate can form different hydrates, including the monohydrate (Hg(NO₃)₂·H₂O) and the dihydrate. wikipedia.org
| Reactants | Product | Key Condition |
| Elemental Mercury (Hg) | Mercury(II) Nitrate Hydrates (e.g., Hg(NO₃)₂·H₂O) | Hot, Concentrated Nitric Acid |
| Nitric Acid (HNO₃) |
Derivatization and Precursor Roles in Mercury Compound Synthesis
Both mercury(I) and mercury(II) nitrate hydrates are valuable precursors in the synthesis of a wide array of other mercury compounds.
Mercury(I) nitrate serves as a starting material for the preparation of other mercury(I) compounds. macsenlab.com
Mercury(II) nitrate is a key ingredient in the synthesis of several important mercury derivatives:
Mercury Fulminate (B1208216) (Hg(CNO)₂): This highly sensitive primary explosive is synthesized by reacting mercury with nitric acid and then adding ethanol (B145695) to the resulting mercury(II) nitrate solution. safrole.combyjus.com
Mercury(II) Oxide (HgO): Thermal decomposition of mercury(II) nitrate yields red mercury(II) oxide. nih.gov It can also be produced by the hydrolysis of mercury(II) nitrate in boiling dilute solutions. stackexchange.com
Organic Mercury Compounds: Mercury(II) nitrate is utilized in mercuration reactions, for example, with ketones. macsenlab.com
Other Mercury Salts: It can be used to synthesize other mercury(II) salts, such as mercury(II) iodide, through precipitation reactions. wikipedia.org
Control over Hydration States and Purity in Synthetic Processes
Controlling the hydration state and ensuring the purity of mercury nitrate hydrates during their synthesis are critical for obtaining a well-defined product.
The degree of hydration of mercury(II) nitrate can be influenced by the preparation method. For instance, a hemihydrate (Hg(NO₃)₂·1/2H₂O) has been reported when the reaction mixture is evaporated to a syrupy consistency. prepchem.com The anhydrous form of mercury(II) nitrate can be obtained through vacuum drying of the hydrated salt. safrole.com
Chemical Reactivity and Mechanistic Pathways
Redox Chemistry and Reducing Agent Characteristics of Mercury(I) Nitrate (B79036) Dihydrate
Mercury(I) nitrate dihydrate, containing the dimeric mercury(I) cation (Hg₂²⁺), exhibits notable redox properties. It is recognized as a reducing agent and is susceptible to oxidation when in contact with air. sigmaaldrich.comwikipedia.orgshreevissnuscientific.in The redox chemistry is fundamentally governed by the equilibria between elemental mercury (Hg), the mercury(I) ion (Hg₂²⁺), and the mercury(II) ion (Hg²⁺).
The standard electrode potentials for the relevant half-reactions provide insight into the thermodynamic feasibility of these redox processes.
| Half-Reaction | Standard Electrode Potential (E°) in Volts |
| Hg₂²⁺(aq) + 2e⁻ ⇌ 2Hg(l) | +0.79 V |
| 2Hg²⁺(aq) + 2e⁻ ⇌ Hg₂²⁺(aq) | +0.92 V |
Data sourced from publicly available standard reduction potential tables. utexas.edu
These potentials indicate that the mercury(I) ion is stable with respect to disproportionation into mercury metal and mercury(II) ions under standard conditions. However, it can act as a reducing agent, being oxidized to the mercury(II) state. For instance, mercury(I) nitrate can be used as a catalyst for the oxidation of aromatic methyl groups to aldehydes and carboxylic acids. sigmaaldrich.com
A key reaction in the redox chemistry of mercury(I) nitrate is the comproportionation reaction between mercury(II) nitrate and elemental mercury, which serves as a method for its preparation. wikipedia.orgshreevissnuscientific.in
Hg(NO₃)₂ + Hg ⇌ Hg₂(NO₃)₂
This equilibrium highlights the interconnectedness of the different oxidation states of mercury.
Hydrolysis and Disproportionation Reactions of Mercury(I) Nitrate Dihydrate
The stability of mercury(I) nitrate dihydrate in aqueous solutions is significantly influenced by hydrolysis and disproportionation reactions. These processes lead to the formation of basic salts and mercury(II) species.
Formation of Basic Salts and Mercury(II) Species
In aqueous solutions, mercury(I) nitrate undergoes hydrolysis, a slow reaction with water that results in an acidic solution and the formation of a yellow precipitate of a basic salt, mercury(I) hydroxynitrate. wikipedia.orgshreevissnuscientific.in
Hg₂(NO₃)₂ + H₂O ⇌ Hg₂(NO₃)(OH) + HNO₃
Further hydrolysis can occur, and several solid basic mercury(I) nitrates have been identified from the ternary system Hg₂O-N₂O₅-H₂O. publish.csiro.au These include:
Hg₂(OH)₂·3Hg₂(NO₃)₂
2Hg₂(OH)₂·3Hg₂(NO₃)₂·H₂O
Hg₂(OH)₂·Hg₂(NO₃)₂ publish.csiro.au
Upon boiling or exposure to light, solutions of mercury(I) nitrate undergo a disproportionation reaction, yielding elemental mercury and mercury(II) nitrate. wikipedia.orgshreevissnuscientific.in
Hg₂(NO₃)₂ ⇌ Hg + Hg(NO₃)₂
This reaction is reversible, and the presence of nitric acid, formed during hydrolysis, can redissolve the basic salt. wikipedia.org
Influence of Aqueous Environment on Stability and Transformation
The stability and transformation of mercury(I) nitrate in an aqueous environment are critically dependent on factors such as pH and temperature. The hydrolysis reaction demonstrates that a decrease in pH (an increase in nitric acid concentration) will shift the equilibrium to the left, favoring the stability of the dissolved mercury(I) nitrate. wikipedia.org Conversely, in neutral or basic solutions, the formation of insoluble basic salts is promoted.
Temperature and light are key factors that drive the disproportionation reaction. wikipedia.org Elevated temperatures, such as boiling, provide the activation energy for the decomposition of the mercury(I) ion into elemental mercury and the more stable mercury(II) ion.
Complexation and Coordination Chemistry with Various Ligands
The mercury(I) ion, Hg₂²⁺, can act as a central metal ion in coordination complexes, although its coordination chemistry is less extensive than that of the mercury(II) ion. Mercury(I) nitrate dihydrate serves as a precursor for the synthesis of other Hg₂²⁺ complexes. wikipedia.org
In aqueous solutions, Raman spectra have shown that the mercury(I) ion exists as aquated complexes. The primary species identified are [Hg₂(OH₂)NO₃]⁺ and [Hg₂(OH₂)₂]²⁺. publish.csiro.auresearchgate.net The crystal structure of the dihydrate reveals a [H₂O-Hg-Hg-OH₂]²⁺ core. wikipedia.org
The Hg₂²⁺ ion can form complexes with a variety of ligands. For example, the addition of pyridine (B92270) to an acidified mercury(I) nitrate solution can lead to the formation of crystalline products containing mercury(I) complexes. researchgate.net The coordination number and geometry of these complexes are influenced by the nature of the ligand. Ligands with donor atoms such as nitrogen, oxygen, and sulfur can coordinate to the mercury(I) ion.
Reaction Kinetics and Thermodynamics in Aqueous and Non-Aqueous Media
The study of the reaction kinetics and thermodynamics of mercury(I) nitrate provides quantitative insights into its reactivity.
A study on the kinetics of the disproportionation of mercury(I) induced by hydrogen cyanide in acidic perchlorate (B79767) solutions revealed a specific rate law. The reaction was found to be first order with respect to both mercury(I) and hydrogen cyanide, and inversely first order with respect to the hydrogen ion concentration.
Rate = k[Hg(I)][HCN][H⁺]⁻¹
The rate constant, k, was determined to be 2.2 x 10³ M⁻¹s⁻¹ at 25 °C. The activation parameters for this reaction were also determined:
| Activation Parameter | Value |
| Activation Enthalpy (ΔH‡) | 9.5 ± 0.2 kcal mol⁻¹ |
| Activation Entropy (ΔS‡) | -11.6 ± 0.6 cal mol⁻¹ deg⁻¹ |
Data from the kinetic study of mercury(I) disproportionation with hydrogen cyanide.
This kinetic data suggests a mechanism where the breaking of the Hg-Hg bond is the rate-determining step.
Applications in Advanced Chemical Research and Scientific Methodologies
Reagent and Standard in Advanced Analytical Chemistry
In the realm of analytical chemistry, mercuric nitrate (B79036) dihydrate serves as a valuable reagent and standard, particularly in the quantification of specific anions in complex samples.
Mercuric nitrate is a key reagent in the mercurimetric titration method for the determination of chloride ions in various aqueous matrices, including wastewater, effluent, and groundwater. acs.orgnih.govlookchem.com The underlying principle of this method is the reaction between mercuric ions (Hg²⁺) and chloride ions (Cl⁻) to form a stable and soluble mercuric chloride (HgCl₂) complex. acs.orgnih.gov
The endpoint of the titration is detected using an indicator such as diphenylcarbazone (B146866). acs.orgnih.gov Once all the chloride ions have been complexed, any excess mercuric ions react with the diphenylcarbazone to form a distinct blue-violet colored complex, signaling the completion of the reaction. acs.orgnih.gov This method is particularly useful for determining chloride concentrations in samples where other ions might interfere with more common methods like argentometric titration. For instance, the mercurimetric method is less susceptible to interference from common cations and anions found in natural waters. acs.org However, bromide and iodide ions can interfere as they are also titrated with mercuric nitrate. nih.govlookchem.com
The successful application of mercuric nitrate in titrations requires careful control of the reaction conditions. The optimal pH for the mercurimetric titration of chloride is between 3.0 and 3.6. acs.org To maintain this pH range, a mixed indicator containing both diphenylcarbazone and a pH indicator like bromophenol blue is often used. acs.org This allows for the adjustment of the sample's pH with dilute nitric acid or sodium hydroxide (B78521) before the titration begins. acs.org
Standard solutions of mercuric nitrate are used as titrants. acs.org These solutions can be standardized against a primary standard sodium chloride solution. acs.org The mercuric nitrate titration method is recognized as an official or approved method for chloride determination in certain contexts due to its accuracy and reliability, especially at lower chloride concentrations.
Speciation Analysis of Mercury Compounds in Environmental Samples (e.g., Flue Gas)
Mercuric nitrate is a crucial compound in the study of mercury speciation in environmental matrices, particularly in industrial emissions like flue gas. Mercury in flue gas from sources such as coal-fired power plants exists in three primary forms: elemental mercury (Hg⁰), gaseous oxidized mercury (Hg²⁺), and particulate-bound mercury (Hgᵖ). The accurate identification and quantification of the specific chemical species within the Hg²⁺ fraction are vital for developing effective emission control technologies, as the toxicity and environmental fate of mercury are highly dependent on its chemical form.
Research has provided strong evidence for the presence of mercuric nitrate as a component of oxidized mercury in flue gas streams. In one study, a volatile mercury species from a simulated flue gas stream was trapped and analyzed. Using gas chromatography-mass spectrometry (GC-MS), the analysis of the trapped species yielded a retention time and mass spectrum that perfectly matched a standard of mercury(II) nitrate hydrate. This identification is significant as it suggests that reactions in the flue gas, particularly in the presence of nitrogen oxides (NOₓ), can lead to the formation of mercuric nitrate.
The presence of mercuric nitrate is also relevant in the by-products of flue gas desulfurization (FGD) systems. Analysis of dry FGD by-products has shown that a significant portion of the captured mercury is water-soluble. This water-soluble fraction can contain compounds such as mercuric chloride, mercuric sulfate, and mercuric nitrate, which pose a risk of secondary environmental contamination if the solid waste is not managed properly. Therefore, analytical methodologies that can accurately identify and quantify mercuric nitrate are essential for environmental monitoring and risk assessment.
| Mercury Species Category | Common Forms | Key Characteristics | Relevance of Mercuric Nitrate |
|---|---|---|---|
| Elemental Mercury (Hg⁰) | Hg⁰ | High volatility, low water solubility, difficult to capture. | Can be oxidized to Hg²⁺ in the flue gas. |
| Gaseous Oxidized Mercury (Hg²⁺) | HgCl₂, HgO, Hg(NO₃)₂ | Water-soluble, more easily captured by pollution control devices. | Identified as a specific compound within this category. |
| Particulate-Bound Mercury (Hgᵖ) | Mercury adsorbed onto fly ash particles. | Removed by particulate matter control devices like electrostatic precipitators. | - |
Precursor and Component in Materials Science and Engineering
Mercuric nitrate dihydrate serves as a valuable precursor and component in various fields of materials science and engineering due to its solubility and reactivity. It is a source of high-purity mercury(II) ions for the synthesis of a range of mercury-containing materials.
Synthesis of Mercury-Containing Materials with Unique Electrical and Thermal Properties
This compound is a potential precursor for the synthesis of advanced semiconductor materials that possess unique electrical and thermal properties. These materials are critical for applications in infrared detectors, solar cells, and other optoelectronic devices. Two prominent examples are mercury telluride (HgTe) and mercury cadmium telluride (HgCdTe).
Mercury Telluride (HgTe): This compound is a semi-metal, which is a material with a zero or very small bandgap. This property makes it highly valuable for applications in infrared sensing and as a topological insulator.
Mercury Cadmium Telluride (HgCdTe): This is a ternary alloy whose bandgap can be precisely tuned by varying the proportion of cadmium to mercury. This tunability allows for the fabrication of photodetectors that are sensitive to specific wavelengths across the infrared spectrum.
While various synthetic routes exist for these materials, many rely on a high-purity, reactive source of mercury. As a soluble salt, mercuric nitrate can be used in solution-based synthesis methods to produce nanoparticles and thin films of these advanced materials.
Fabrication of Specialized Coatings and Glass
While metallic nitrates can serve as precursors for pigments and in glass manufacturing, specific, detailed research findings on the direct application of this compound in the fabrication of specialized coatings and glass are not extensively documented in publicly available literature. Its high toxicity and the availability of safer alternatives have limited its use in these applications.
Development of Electrochemical Sensors and Electrode Materials
The role of this compound in the context of modern electrochemical sensors is primarily in analytical methodology and sensor calibration rather than in the fabrication of the sensor electrode material itself. Historically, mercury was used in electrodes (e.g., dropping mercury electrodes in polarography), but severe toxicity concerns have led to a significant decline in its use and a shift toward mercury-free alternatives.
However, mercuric nitrate remains relevant in the following areas:
Titrimetric Analysis: The mercuric nitrate titration method is a classic analytical technique used for determining chloride ion concentrations in water samples. In this method, mercuric nitrate solution is used as the titrant, and it reacts with chloride ions. An indicator, such as diphenylcarbazone, is used to signal the endpoint of the titration.
Sensor Calibration: For the development and validation of new electrochemical sensors designed to detect mercury(II) ions in the environment, standard solutions are required for calibration. High-purity this compound is used to prepare accurate and reliable standard solutions of Hg²⁺, against which the performance of the new sensors (e.g., sensitivity, selectivity, and limit of detection) is measured.
Production of Mercury(II) Oxide
This compound is an effective and common precursor for the synthesis of mercury(II) oxide (HgO), a red or yellow solid. The conversion can be achieved through two primary pathways:
Hydrolysis: When mercuric nitrate is dissolved in an excess of water, particularly when boiled, it undergoes hydrolysis to form a precipitate of basic mercury(II) nitrate, which upon further reaction yields mercury(II) oxide. The reaction is driven by the removal of nitric acid from the solution.
Thermal Decomposition: Heating mercuric nitrate causes it to decompose. At temperatures around 350-400 °C, the compound breaks down to yield mercury(II) oxide, nitrogen dioxide, and oxygen gas. This method produces the oxide along with toxic gaseous byproducts.
| Method | Reaction Principle | Typical Conditions | Products |
|---|---|---|---|
| Hydrolysis | Reaction with water to form the less soluble oxide. | Boiling in dilute aqueous solution. | Mercury(II) oxide (HgO), Nitric acid (HNO₃) |
| Thermal Decomposition | Breakdown of the compound by heat. | Heating to ~350-400 °C. | Mercury(II) oxide (HgO), Nitrogen dioxide (NO₂), Oxygen (O₂) |
Environmental Research and Remediation Technologies
This compound is a significant subject of environmental research due to its high solubility in water and the extreme toxicity of the Hg²⁺ ion. Its solubility allows it to be highly mobile in soil and aquatic systems, posing a substantial risk of contaminating groundwater and entering the food chain. Consequently, research is focused on developing effective remediation technologies to remove or immobilize mercury from contaminated sites.
Several remediation technologies are applicable for treating environments contaminated with mercuric nitrate and other mercury salts:
Solidification and Stabilization: This approach involves mixing contaminated soil or waste with reagents (e.g., cement, sulfur compounds) that chemically bind the mercury into a less soluble and less toxic form, or physically encapsulate it, thereby reducing its mobility.
Soil Washing and Acid Extraction: This is an ex-situ process where contaminated soil is excavated and washed with a liquid solution (leaching agent) to extract the mercury. For ionic mercury species like those from mercuric nitrate, various chemical solutions can be effective.
Adsorption: This technology uses materials with a high affinity for mercury, such as activated carbon, zeolites, or specialized nanomaterials, to bind and remove mercury ions from contaminated water or soil.
Precipitation/Coprecipitation: In water treatment, chemicals can be added to convert soluble mercuric ions into insoluble precipitates (e.g., mercury sulfide), which can then be removed from the water by filtration or sedimentation.
Electrochemical Remediation: This innovative technology uses an electric field applied through electrodes placed in contaminated soil. The electric gradient mobilizes charged species like Hg²⁺ ions through the soil toward the electrodes, where they can be captured and removed.
Research into these technologies is critical for addressing legacy contamination from industrial activities where mercury compounds were used and for mitigating the impact of ongoing emissions.
Abiotic Methylation Pathways of Mercury in Environmental Matrices
The transformation of inorganic mercury into the highly toxic methylmercury (B97897) is a significant concern for environmental and human health. While microbial processes are recognized as the primary pathway for mercury methylation, a growing body of evidence highlights the importance of abiotic (non-biological) chemical reactions. nih.govresearchgate.netnih.gov Research in this area often utilizes mercuric nitrate as a source of inorganic mercury(II) to study these transformation pathways in controlled laboratory settings.
Abiotic methylation involves the transfer of a methyl group from a methyl donor to an inorganic mercury species. nih.gov The yield and rate of this reaction are heavily influenced by several environmental factors. nih.govresearchgate.net Studies have demonstrated that factors such as pH, temperature, and the presence of complexing agents, particularly chloride, significantly affect the formation of methylmercury. nih.gov
Key research findings indicate that various substances can act as methyl donors in the environment. These include:
Methylcobalamin and its analogues: These compounds are biological in origin but can participate in abiotic methylation reactions. nih.gov
Methyltin compounds: Organotin compounds present in the environment can contribute to mercury methylation. nih.gov
Methyl iodide: This is another potential methyl donor in aquatic systems. nih.gov
| Environmental Factor | Influence on Methylation Rate | Reference |
|---|---|---|
| pH | Strongly influences the reaction kinetics and yield of methylmercury. | nih.gov |
| Temperature | Affects the rate of chemical reactions, with higher temperatures generally increasing methylation rates. | nih.gov |
| Complexing Agents (e.g., Chloride) | The presence and concentration of agents like chloride can significantly impact the availability of mercury for methylation and the overall reaction speed. | nih.gov |
Heterogeneous Reduction Pathways of Mercury(II) Species on Aerosol Surfaces
The atmospheric lifetime and transport of mercury are largely dictated by its oxidation state. Reactive mercury, or mercury(II) (Hg(II)), has a much higher deposition rate than its elemental form (Hg(0)). osti.gov The reduction of atmospheric Hg(II) to Hg(0) is a critical process, and recent studies indicate that this is not a gas-phase reaction but rather a heterogeneous reaction occurring on the surfaces of aerosols. osti.gov
Computational studies, specifically using density functional theory, have explored the reduction pathways of various Hg(II) species, including mercuric nitrate (Hg(NO₃)₂), on surfaces representative of atmospheric aerosols, such as iron (Fe) and sodium chloride (NaCl). osti.gov These studies prepare potential energy surfaces to determine the favorability of different reaction pathways.
Key findings from this research include:
The reduction of Hg(II) to elemental mercury is highly favorable on certain aerosol surfaces, such as Fe(110) and NaCl(111)Na. osti.gov
The reaction is often catalytic, requiring an energy source like photons (light) to "clean" the aerosol surface and allow the reaction to proceed continuously. osti.gov
For some surfaces, like Fe(110), an external energy source is needed to release the newly formed elemental mercury, while others, like NaCl(111)Na, require no additional energy for desorption. osti.gov
This line of research is crucial for understanding the significant reduction of mercury observed in emission plumes from sources like coal-fired power plants as they mix with the atmosphere. osti.gov By identifying the specific mechanisms and surfaces involved, atmospheric models can be refined to more accurately predict mercury deposition and transport.
| Aerosol Surface | Hg(II) Species Studied | Key Finding | Reference |
|---|---|---|---|
| Iron (Fe(110)) | Hg(NO₃)₂, HgCl₂, HgBr₂, HgSO₄ | Reduction pathway is highly favorable; requires external energy (~0.5 eV) to desorb the reduced mercury. | osti.gov |
| Sodium Chloride (NaCl(111)Na) | Hg(NO₃)₂, HgCl₂, HgBr₂, HgSO₄ | Reduction pathway is highly favorable; requires no additional energy input for mercury desorption. | osti.gov |
Strategies for Mercury Capture and Immobilization in Contaminated Soils
Since mercury cannot be degraded in the environment, remediation of contaminated soils must involve either its removal or its immobilization to prevent it from leaching into groundwater or volatilizing into the atmosphere. osti.govmdpi.com Mercuric nitrate is often used in laboratory studies to create simulated contaminated soil samples (surrogates) for testing the effectiveness of various remediation technologies. osti.gov
Several in-situ (in place) and ex-situ (excavated) strategies are being researched and applied for mercury immobilization.
Solidification and Stabilization: This approach aims to physically encapsulate or chemically complex the mercury to reduce its mobility and leachability. osti.gov
Chemical Stabilization: This involves using reagents, often containing sulfur, to react with mercury and form highly insoluble and stable mercury sulfide (B99878) (HgS). osti.govmdpi.com Elemental sulfur can react with elemental mercury, while sulfide-containing reagents like sodium sulfide (Na₂S) can react with oxidized mercury (Hg²⁺) to form HgS. osti.gov The effectiveness of this method has been demonstrated to reduce mercury emissions to the air by up to 40 times and decrease its solubility in water tenfold. mdpi.com Ferric sludge has also been successfully used to stabilize mercury-contaminated soils and concrete fines. nih.gov
Thermal Treatment: This method, primarily used ex-situ, involves heating the soil to volatilize the mercury, which is then collected and condensed. osti.gov In-Situ Thermal Desorption (ISTD) heats the soil to temperatures up to 600 °C, causing the mercury to desorb and be captured. osti.gov
Phytoremediation: This is a biological approach that uses plants to remove or immobilize contaminants. mdpi.com Some plants can accumulate heavy metals in their roots or aerial structures. mdpi.com Research has shown that certain grasses, sometimes in symbiosis with mycorrhizal fungi, can absorb mercury from the soil, concentrating it in their tissues and thus reducing the amount of bioavailable mercury in the soil. mdpi.com
These research areas are vital for developing cost-effective and environmentally sound technologies to manage the risks posed by mercury-contaminated sites. mdpi.comresearchgate.net
| Strategy | Mechanism | Key Reagents/Methods | Reference |
|---|---|---|---|
| Chemical Stabilization | Converts mobile mercury into insoluble mercury sulfide (HgS). | Elemental sulfur, Sodium sulfide, Ferric sludge. | osti.govmdpi.comnih.gov |
| Solidification | Physically encapsulates contaminated soil to reduce permeability. | Cement-based binders. | osti.gov |
| Thermal Treatment | Heats soil to volatilize mercury for capture and collection. | In-Situ Thermal Desorption (ISTD), Ex-situ thermal desorption. | osti.gov |
| Phytoremediation | Uses plants to absorb and accumulate mercury from the soil. | Hyperaccumulating plants (e.g., Lolium perenne), Mycorrhizal fungi. | mdpi.com |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of mercury chemistry.
While specific DFT studies elucidating the complete energy landscape for the reduction of mercuric nitrate (B79036) dihydrate are not extensively documented, the principles of such investigations can be understood from related research on nitrate and mercury reduction pathways. DFT calculations are instrumental in mapping the minimum energy path for reduction reactions, identifying transition states, and determining activation barriers. researchgate.net
Computational studies on the reduction of mercury(II) species in aqueous environments have highlighted the importance of the surrounding ligands and solvent molecules in determining the reduction potential and pathway. mdpi.com The reduction of Hg(II) can proceed through different pathways, including a dry method involving heating or a wet method using a reducing agent. stackexchange.com Thermal decomposition pathways, for instance, can lead to the formation of mercury(II) oxide, nitrogen dioxide, and oxygen. stackexchange.com DFT calculations can model these reaction pathways, providing insights into the bond-breaking and bond-forming processes and the associated energy changes.
| Gibbs Free Energy | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Used to determine the spontaneity of each step in the reduction pathway under specific conditions. acs.orgmdpi.com |
This table is interactive. You can sort and filter the data.
DFT calculations have been extensively used to study the adsorption and interaction of mercury species on various environmental surfaces, which is crucial for understanding its fate and transport. These studies provide molecular-level details of the binding mechanisms, adsorption energies, and the influence of surface properties.
Research on the adsorption of mercury on metal surfaces like copper, nickel, palladium, platinum, silver, and gold has shown that mercury binds quite strongly, with binding energies up to approximately 1 eV for platinum and palladium. researchgate.net DFT calculations indicate a preference for mercury binding at hollow sites on these surfaces. researchgate.net The reactivity of these metals with mercury generally follows the order Ag < Au < Cu < Ni < Pt < Pd. researchgate.net
Studies on mineral surfaces are also prevalent. For instance, DFT simulations of methylmercury (B97897) adsorption on montmorillonite (B579905) surfaces revealed that the adsorption energy and mechanism depend on the specific surface facet. mdpi.com On the (001) surface, adsorption is primarily driven by electrostatic interactions, whereas on the (010) surface, both electrostatic and covalent bonding contribute to a stronger interaction. mdpi.com
The adsorption of mercury on carbonaceous materials, such as activated carbon and graphitic carbon nitride (g-C₃N₄), has also been investigated using DFT. These studies help in designing more efficient sorbents for mercury removal. For example, DFT calculations showed that elemental mercury (Hg⁰) binds strongly to specific sites on the g-C₃N₄ surface. tudelft.nl The interaction between mercury species and various surfaces can range from physisorption, characterized by weak van der Waals forces, to chemisorption, which involves the formation of chemical bonds and significant electron transfer. researchgate.netnanobioletters.com
Table 2: Calculated Adsorption Energies of Mercury Species on Various Surfaces
| Adsorbate | Surface | Adsorption Energy (kJ/mol) | Type of Interaction |
|---|---|---|---|
| Methylmercury (CH₃Hg⁺) | Montmorillonite (001) | -27 to -51.7 | Electrostatic |
| Methylmercury (CH₃Hg⁺) | Montmorillonite (010) | -119.4 to -154.3 | Electrostatic and Covalent |
This table is interactive. You can sort and filter the data.
Molecular Dynamics Simulations for Solvation Phenomena
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and ions in solution. For mercuric nitrate dihydrate, MD simulations can provide detailed insights into its solvation structure, the interaction with water molecules, and the dynamics of the hydration shells around the Hg²⁺ and NO₃⁻ ions.
MD simulations of aqueous nitrate solutions have been used to investigate the behavior of the nitrate ion at the solution-air interface and in bulk water. mdpi.comresearchgate.net These studies show that the nitrate ion is a "structure-breaking" species in aqueous solution, meaning it disrupts the hydrogen-bonding network of water. semanticscholar.org Combined quantum mechanics/molecular mechanics (QM/MM) MD simulations have revealed a well-defined but flexible first hydration shell around the nitrate ion. semanticscholar.org
The solvation of the Hg²⁺ ion is also a subject of computational studies. MD simulations can be used to determine the coordination number of water molecules around the mercury ion, the structure of the hydration shells, and the dynamics of water exchange between the hydration shells and the bulk solvent. The flexibility of the bonds within water molecules can significantly improve the prediction of properties like the dielectric constant in MD simulations. wikipedia.org
Computational Modeling of Coordination Environments and Supramolecular Assemblies
Computational modeling is a valuable tool for understanding the coordination chemistry of mercuric nitrate and the formation of supramolecular structures. These models can predict the geometry of coordination complexes, the nature of the bonding between the metal center and its ligands, and the forces that drive the assembly of larger structures.
The nitrate ion can coordinate to metal centers in both unidentate and bidentate fashions. taylorandfrancis.com Computational studies can help to determine the preferred coordination mode in different chemical environments. For example, in the solid state, mercuric nitrate can form polymeric structures where the nitrate ions bridge between mercury centers. mdpi.com
DFT calculations can be used to optimize the geometry of mercuric nitrate complexes with various ligands and to analyze the electronic structure of these complexes. This can provide insights into the nature of the metal-ligand bonds and the factors that influence the stability of the complexes. For instance, studies on iron(III) nitrate complexes with dimethylurea ligands have used computational methods to understand the propeller-like arrangement of the ligands and the intricate hydrogen bonding networks. umd.edu
Molecular dynamics simulations have also been employed to study the behavior of nitrate complexes with polyammonium macrocycles in solution. mdpi.com These simulations can reveal how the conformation of the macrocycle changes upon binding to the nitrate ion and the role of solvent molecules in stabilizing the complex. mdpi.com
Prediction of Vibrational Spectra and Spectroscopic Interpretations
Computational methods, particularly DFT, are widely used to predict the vibrational spectra (e.g., infrared and Raman spectra) of molecules. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and for assigning vibrational modes to specific molecular motions.
The process of predicting a vibrational spectrum computationally typically involves the following steps:
Geometry Optimization: The equilibrium geometry of the molecule is first calculated.
Frequency Calculation: The second derivatives of the energy with respect to the atomic coordinates are then calculated to obtain the harmonic vibrational frequencies.
While there are no specific detailed computational studies on the vibrational spectrum of this compound found in the search results, the methodology is well-established. For instance, Raman spectra of aqueous solutions of mercury(I) nitrate have been used to identify the presence of different aquated and nitrato complexes. nih.gov Theoretical calculations could complement such experimental studies by providing calculated spectra for various possible species in solution, aiding in their identification.
Computational predictions of vibrational spectra for other molecules have shown that theoretical wavenumbers may differ slightly from experimental values due to factors such as the calculations being performed for the gaseous state while experiments are often in the solid or liquid state. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. Such computational approaches could be readily applied to this compound to aid in the interpretation of its experimental vibrational spectra.
Historical Trajectory and Evolution of Academic Research on Mercury Nitrate Hydrates
Early Academic Investigations and Contributions to Inorganic Chemistry
Initial research into mercuric nitrate (B79036) dihydrate was fundamental to the expanding field of inorganic chemistry. Early studies focused on the synthesis, basic properties, and chemical reactivity of this and other mercury salts. One of the first mentions of mercurous nitrate, a related compound, was by the Indian chemist Acharya Prafulla Chandra Ray in 1896. wikipedia.org
The synthesis of mercuric nitrate itself is a classic example of the reaction between an elemental metal and an acid. It is typically formed by reacting elemental mercury with dilute nitric acid; the use of concentrated nitric acid tends to yield mercury(II) nitrate. wikipedia.org This reaction was crucial for chemists to understand the different oxidation states of mercury and its interactions with oxidizing acids.
Early academic work established mercuric nitrate dihydrate as a key precursor for the synthesis of other mercury(I) compounds. sigmaaldrich.comfishersci.com Its utility also extended to its role as a reducing agent and as a catalyst in specific organic reactions, such as the oxidation of aromatic methyl groups. sigmaaldrich.comsigmaaldrich.com These foundational studies provided the basic chemical knowledge that would underpin future research into its structural and analytical chemistry.
| Property | Value |
|---|---|
| Chemical Formula | Hg₂(NO₃)₂·2H₂O wikipedia.org |
| Molar Mass | 561.22 g/mol wikipedia.org |
| Appearance | Colorless or white monoclinic crystals wikipedia.org |
| Density | 4.78 g/cm³ at 25 °C westliberty.edu |
| Melting Point | Decomposes at 70 °C wikipedia.org |
| Solubility | Slightly soluble in water, reacts wikipedia.org |
Methodological Advancements in Characterization and Analytical Techniques
A significant leap in the understanding of this compound came with the advent of modern analytical techniques. The precise determination of its molecular structure was accomplished through X-ray crystallography. wikipedia.org This powerful technique revealed the distinct dimeric nature of the mercury(I) cation, showing a [H₂O-Hg-Hg-OH₂]²⁺ core with a Hg-Hg bond distance of 254 pm. wikipedia.org
Over the decades, the methods for analyzing mercury compounds have become increasingly sophisticated, driven by the need for greater accuracy and the ability to detect trace amounts. pensoft.netresearchgate.net While early analyses relied on classical wet chemistry methods like titration for determining purity (assay), contemporary research employs a suite of instrumental techniques. acs.org
| Technique | Application | Key Advancement |
|---|---|---|
| Gravimetric/Titrimetric Analysis | Assay (purity) determination acs.org | Fundamental quantitative analysis |
| X-ray Crystallography | Elucidation of crystal structure wikipedia.org | Provided definitive structural proof of the Hg-Hg bond |
| Atomic Absorption Spectroscopy (AAS) | Trace metal detection pensoft.netresearchgate.net | High sensitivity for elemental mercury analysis |
| Inductively Coupled Plasma (ICP) | Elemental and isotopic analysis pensoft.netresearchgate.net | Lower detection limits and multi-element capability |
| Chromatographic Methods (LC, GC) | Speciation of mercury compounds pensoft.netnih.gov | Ability to separate different forms of mercury (e.g., inorganic vs. organic) |
These advanced methods allow for not just the characterization of the bulk material but also for the precise quantification of mercury in various matrices, a critical need that became apparent as the research focus began to shift. researchgate.net
Shifting Research Paradigms and Environmental Focus
The latter half of the 20th century and the beginning of the 21st century saw a dramatic shift in the focus of mercury-related research. The scientific community's growing understanding of the toxicity of heavy metals led to a move away from exploring new applications for mercury compounds and toward investigating their environmental fate and impact. nih.govnih.gov
Mercury is now recognized as a persistent, mobile, and toxic global pollutant. nih.gov Research on compounds like this compound is now often situated within the broader context of mercury's biogeochemical cycle. nih.gov A primary concern is the environmental transformation of inorganic mercury into highly toxic organic forms, particularly methylmercury (B97897). uconn.edu This neurotoxin bioaccumulates in aquatic food webs, posing a significant threat to wildlife and human health. uconn.eduthefishingdaily.com
This paradigm shift is exemplified by international agreements such as the Minamata Convention on Mercury, a global treaty designed to regulate and reduce mercury emissions. uconn.eduthefishingdaily.com Modern research priorities include:
Monitoring and Modeling: Developing tools to track the movement of mercury through the atmosphere, water, and soil. thefishingdaily.com
Speciation: Understanding the chemical transformations mercury undergoes in the environment, which dictates its toxicity and bioavailability. uconn.edu
Remediation: Creating strategies to clean up mercury-contaminated sites. mdpi.com
Therefore, while early academic work on this compound focused on its synthesis and utility in the lab, the compound is now primarily studied in the context of its potential environmental impact and as a reference material for the development of sensitive analytical methods to monitor mercury pollution. honeywell.comchemimpex.com
Q & A
Q. What are the recommended methods for synthesizing mercuric nitrate dihydrate in a laboratory setting?
this compound can be synthesized by reacting elemental mercury with hot concentrated nitric acid under controlled conditions. The reaction is typically carried out in a fume hood due to toxic nitric acid fumes. After dissolution, slow evaporation under reduced temperature yields crystalline this compound. Care must be taken to avoid over-acidification, which can lead to the formation of basic nitrates (e.g., HgO·Hg(NO₃)₂·2H₂O) .
Q. How can this compound be standardized for use in analytical chemistry?
A common standardization method involves titration against a known sodium chloride (NaCl) solution using diphenylcarbazone as an indicator. The endpoint is marked by the formation of a violet-colored complex between excess Hg²⁺ and the indicator. The reaction follows the stoichiometry:
Standardization ensures precise molarity for applications like chloride determination in biological samples .
Q. What are the critical storage conditions for this compound to ensure stability?
Store in airtight containers in a cool (<25°C), dry, and well-ventilated area. Protect from light and moisture to prevent deliquescence or decomposition into basic nitrates. Compatibility checks with storage materials (e.g., glass vs. plastic) are essential due to its reactivity with organic compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hydration states (monohydrate vs. dihydrate) of mercuric nitrate?
Hydration states depend on synthesis conditions and crystallization protocols. Thermogravimetric analysis (TGA) can quantify water content by measuring mass loss upon heating. For example, dihydrates lose ~10.5% mass (theoretical for 2H₂O), while monohydrates lose ~5.3%. X-ray diffraction (XRD) further distinguishes crystalline phases .
Q. What experimental precautions are necessary to mitigate mercury contamination during nitrate-mediated nitration reactions?
Q. How does the formation of basic nitrates (e.g., HgO·Hg(NO₃)₂·2H₂O) impact reaction outcomes in organic synthesis?
Basic nitrates form under aqueous or humid conditions, reducing the availability of free Hg²⁺ for nitration. To avoid this:
- Maintain acidic pH (<2) using concentrated nitric acid.
- Use anhydrous solvents (e.g., acetic anhydride) for nitro-group introduction in aromatic compounds .
Q. What advanced spectroscopic techniques are suitable for characterizing this compound decomposition products?
- Raman spectroscopy : Identifies nitrate (NO₃⁻) stretching modes (~720 cm⁻¹) and Hg-O bonds.
- ICP-MS : Quantifies mercury content in decomposed residues.
- FTIR : Detects structural changes in hydrated vs. anhydrous forms .
Methodological Considerations
Q. How can researchers optimize this compound for trace metal analysis without interference?
- Matrix modification : Add ammonium persulfate to oxidize organic interferents.
- Background correction : Use Zeeman-effect correction in atomic absorption spectroscopy (AAS) to account for non-specific absorption .
Q. What protocols ensure safe disposal of this compound in laboratory waste streams?
- Precipitate mercury as HgS using sodium sulfide (Na₂S), followed by filtration and stabilization in cementitious matrices.
- Monitor effluent mercury levels (<0.001 ppm) using cold vapor atomic fluorescence (CVAF) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the solubility of this compound in aqueous vs. organic solvents?
Solubility varies with hydration state and pH. The dihydrate is highly soluble in water (~100 g/100 mL at 20°C) but forms insoluble basic nitrates at neutral pH. In organic solvents (e.g., acetone), solubility increases due to nitrate ion stabilization, but decomposition risks persist at elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
